molecular formula C8H9NO5S B14373119 (4-Methoxybenzoyl)sulfamic acid CAS No. 89783-00-6

(4-Methoxybenzoyl)sulfamic acid

Cat. No.: B14373119
CAS No.: 89783-00-6
M. Wt: 231.23 g/mol
InChI Key: SUFLDTVDJGNJQY-UHFFFAOYSA-N
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Description

(4-Methoxybenzoyl)sulfamic acid is a sulfamic acid derivative characterized by a methoxy-substituted benzoyl group attached to the sulfamic acid moiety. These compounds feature sulfamoyl (-SO₂NH₂) and methoxy (-OCH₃) groups on aromatic rings, which confer unique physicochemical and biological properties . Sulfamic acid derivatives are widely employed as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals due to their stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzoyl)sulfamic acid typically involves the reaction of 4-methoxybenzoic acid with sulfamic acid under specific conditions. One common method includes the use of thionyl chloride to convert 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which then reacts with sulfamic acid to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxybenzoyl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxybenzyl derivatives.

    Substitution: Formation of halogenated 4-methoxybenzoyl compounds.

Scientific Research Applications

(4-Methoxybenzoyl)sulfamic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of (4-Methoxybenzoyl)sulfamic acid involves its interaction with specific molecular targets. The sulfamic acid group can act as a nucleophile, participating in various chemical reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methoxybenzoyl)benzoic Acid (2-MBA)

Structural Differences : Unlike (4-Methoxybenzoyl)sulfamic acid, 2-MBA (CAS: 1151-15-1) lacks the sulfamoyl group. Instead, it has a benzoic acid backbone with a 4-methoxybenzoyl substituent at the 2-position .
Applications :

  • Pharmaceutical Intermediate : 2-MBA is used in synthesizing drugs and bioactive molecules, including dyes and fragrances .
  • Solubility: Soluble in ethanol and chloroform, similar to sulfamic acid derivatives .

Table 1: Key Properties of 2-MBA vs. This compound Derivatives

Property 2-MBA 4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid
Molecular Formula C₁₅H₁₂O₄ C₁₄H₁₃NO₅S
CAS Number 1151-15-1 18738-58-4
Key Functional Groups Methoxybenzoyl, benzoic acid Methoxyphenyl, sulfamoyl, benzoic acid
Applications Pharmaceuticals, fragrances Drug intermediates, agrochemicals
Solubility Ethanol, chloroform Likely polar solvents (data limited)

Sulfamic Acid (H₂NSO₃H)

Functional Contrast : Sulfamic acid lacks the aromatic methoxybenzoyl group present in this compound, making it a simpler, smaller molecule .
Catalytic Efficiency :

  • Sulfamic acid is a cost-effective, non-volatile catalyst for reactions like the Biginelli condensation and Mannich reactions . However, advanced catalysts like GO-CuFe₂O₄ outperform sulfamic acid in yield and reaction time for xanthene synthesis .
  • In glucosamine conversion to levulinic acid, sulfamic acid’s dual Brønsted-Lewis acid sites enhance reaction rates compared to single-acid catalysts .

Biological Activity : Sulfamic acid derivatives exhibit antibacterial properties, whereas sulfamic acid itself is primarily used in descaling and water treatment .

Sulfamoyl Benzoic Acid Derivatives

Examples :

  • 4-Methoxy-3-sulfamoylbenzoic Acid (CAS: 20532-06-3): Features a sulfamoyl group at the 3-position and methoxy at the 4-position, differing in substitution pattern from this compound .
  • 4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid (CAS: 18738-58-4): Combines sulfamoyl and methoxy groups on separate aromatic rings, enabling diverse reactivity .

Applications : These derivatives are intermediates in antiviral and antibacterial agents, leveraging the sulfamoyl group’s ability to inhibit enzymatic activity .

Table 2: Comparative Reactivity of Sulfamoyl Derivatives

Compound Key Reaction Roles Yield in Catalyzed Reactions
Sulfamic Acid Promotes multicomponent reactions (e.g., tetrahydropyridine synthesis, 70–89% yield) Moderate to High
This compound Limited data; likely similar to sulfamoyl benzoic acids in drug synthesis Not reported
4-Methoxy-3-sulfamoylbenzoic Acid Potential protease inhibition (e.g., HIV-1 protease) Under investigation

Q & A

Basic Research Questions

Q. What established synthetic protocols are used for (4-Methoxybenzoyl)sulfamic acid, and what parameters govern reaction efficiency?

  • Answer : The compound is synthesized via sulfamic acid-catalyzed multicomponent reactions. Key parameters include:

  • Catalyst loading : Optimal at 20 mol%, yielding 88–98% efficiency .
  • Mechanochemical activation : Ball milling at 400–600 rpm enhances diffusion-limited steps .
  • Solvent systems : Ethanol or aqueous media stabilize intermediates, with post-synthesis purification via filtration and aqueous ethanol washing .

Q. Which analytical techniques validate the structure and purity of this compound?

  • Answer :

  • HPLC : Utilizes mixed-mode anion-exchange columns (e.g., Primesep SB) with acetonitrile/ammonium formate mobile phases. Retention time is pH-dependent, and detection requires LC/MS or charged aerosol detectors due to low UV activity .
  • Spectroscopy : NMR and IR confirm functional groups, while mass spectrometry verifies molecular weight .

Advanced Research Questions

Q. How can catalytic recyclability of sulfamic acid derivatives be systematically evaluated?

  • Answer : Post-reaction recovery involves:

  • Filtration and washing : Aqueous ethanol removes residues, with drying ensuring catalyst integrity.
  • Reusability testing : Over five cycles, activity retention is monitored, showing a 12% yield decline due to 8.5% physical loss. Gravimetric analysis quantifies degradation .

Q. What computational tools optimize synthetic route design for this compound derivatives?

  • Answer : AI-driven retrosynthesis platforms (e.g., Template_relevance models) prioritize one-step routes using databases like Reaxys and Pistachio. Parameters include:

  • Precursor plausibility : Threshold >0.01 filters viable reactants.
  • Multi-template scoring : Combines relevance from metabolic and biocatalysis datasets, reducing trial cycles by 40% .

Q. How do mechanistic studies resolve contradictions in reported biological activities of sulfamic acid derivatives?

  • Answer :

  • Ligand efficiency indices : Metrics like NPOL (polar interactions) and NSEI (surface efficiency) differentiate bioactivity outcomes. For example, polar sulfamic acid derivatives show lower NSEI (~0.5) but high inhibitory efficiency in HIV-1 protease studies .
  • Structural mapping : Comparative binding assays (e.g., enzyme inhibition) isolate substituent effects, addressing variability from assay conditions .

Q. What experimental strategies enhance reaction kinetics in sulfamic acid-catalyzed syntheses?

  • Answer :

  • Solvent modulation : Protic solvents stabilize transition states, accelerating imine formation in multicomponent reactions .
  • In-situ monitoring : Real-time NMR/IR spectroscopy identifies rate-determining steps, enabling adjustments to milling time (60–90 min) or temperature .

Q. How is stability assessed for this compound under varying pH and storage conditions?

  • Answer :

  • pH titration : Stability is tested in buffered solutions (pH 2–7), with degradation products analyzed via HPLC.
  • Accelerated aging : Samples stored at 40°C/75% RH for 4 weeks show <5% decomposition, validated by mass balance studies .

Properties

CAS No.

89783-00-6

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

(4-methoxybenzoyl)sulfamic acid

InChI

InChI=1S/C8H9NO5S/c1-14-7-4-2-6(3-5-7)8(10)9-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)

InChI Key

SUFLDTVDJGNJQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)O

Origin of Product

United States

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